3-Amino-N-tert-butyl-5-fluorobenzamide
Description
Properties
IUPAC Name |
3-amino-N-tert-butyl-5-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-11(2,3)14-10(15)7-4-8(12)6-9(13)5-7/h4-6H,13H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQIXFQLBCBXDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC(=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Nitro-5-fluorobenzoic Acid
The synthesis begins with 3-nitro-5-fluorobenzoic acid, a commercially available precursor. Electrophilic nitration and fluorination are typically performed during earlier stages of benzoic acid derivative synthesis. The nitro group serves as a protected precursor to the amino group, while fluorine is introduced via directed ortho-metalation or halogen exchange reactions.
Formation of Acyl Chloride
3-Nitro-5-fluorobenzoic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This step proceeds under reflux conditions, yielding 3-nitro-5-fluorobenzoyl chloride with high efficiency. The acyl chloride intermediate is highly reactive, facilitating subsequent amide bond formation.
Amidation with tert-Butylamine
Reaction of the acyl chloride with tert-butylamine in anhydrous dichloromethane or tetrahydrofuran (THF) produces N-tert-butyl-3-nitro-5-fluorobenzamide. Steric hindrance from the tert-butyl group necessitates prolonged reaction times (12–24 hours) and excess amine to drive the reaction to completion. The nitro group remains intact under these conditions, providing a stable intermediate for reduction.
Reduction of Nitro to Amino Group
Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) reduces the nitro group to an amino functionality. This step yields 3-amino-N-tert-butyl-5-fluorobenzamide with typical isolated yields of 70–85%. Alternative reducing agents like sodium dithionite (Na₂S₂O₄) in aqueous ethanol may also be employed, though with slightly lower efficiency.
Cyano Reduction Pathway
Starting Material: 3-Cyano-5-fluorobenzoic Acid
This route utilizes 3-cyano-5-fluorobenzoic acid, where the cyano group serves as a masked amino functionality. The compound is synthesized via cyanation of 5-fluorobenzoic acid derivatives using copper(I) cyanide (CuCN) or via Sandmeyer reaction from diazonium salts.
Acyl Chloride Formation and Amidation
Similar to the first method, the carboxylic acid is converted to its acyl chloride and reacted with tert-butylamine to form N-tert-butyl-3-cyano-5-fluorobenzamide. The cyano group’s electronic effects enhance the acyl chloride’s reactivity, enabling amidation at milder temperatures (0–25°C).
Reduction of Cyano to Amino Group
The cyano group is reduced to an amino group using lithium aluminum hydride (LiAlH₄) in dry ether or hydrogenation with Raney nickel. LiAlH₄ achieves near-quantitative reduction but requires strict anhydrous conditions, while catalytic hydrogenation offers milder conditions with yields of 65–80%. Careful control of reduction parameters prevents over-reduction or cleavage of the amide bond.
Cu(OTf)₂-Catalyzed Ritter Reaction
Ritter Reaction Mechanism
The Ritter reaction enables direct formation of N-tert-butyl amides from nitriles and di-tert-butyl dicarbonate [(Boc)₂O] under Lewis acid catalysis. Copper(II) triflate [Cu(OTf)₂] catalyzes the reaction at room temperature, generating tert-butyl carbocations that react with nitriles to form imidate intermediates, which hydrolyze to amides.
Application to 3-Amino-5-fluorobenzonitrile
For this route, 3-amino-5-fluorobenzonitrile is required as the starting material. The amino group must be protected (e.g., as a Boc derivative) to prevent side reactions during the Ritter process. Reaction with (Boc)₂O and Cu(OTf)₂ in solvent-free conditions produces the tert-butyl amide, followed by deprotection under acidic conditions to yield the final product. This method achieves isolated yields of 85–90%, outperforming traditional amidation approaches.
Comparative Analysis of Synthetic Methods
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| Acyl Chloride Amidation | Straightforward; uses common reagents | Requires nitro reduction step | 70–85% |
| Cyano Reduction | Avoids nitro intermediates | LiAlH₄ poses handling risks | 65–80% |
| Ritter Reaction | High yields; mild conditions | Requires nitrile precursor and protection | 85–90% |
Functional Group Compatibility
Optimization Strategies
-
pH Control : Critical in nitro reduction and cyano hydrolysis steps to minimize side reactions.
-
Catalyst Loading : Cu(OTf)₂ concentrations of 5–10 mol% optimize Ritter reaction efficiency.
-
Temperature : Lower temperatures (0–25°C) improve selectivity in acyl chloride reactions.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-tert-butyl-5-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3-Amino-N-tert-butyl-5-fluorobenzamide has been investigated for its potential as a therapeutic agent:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. For instance, studies have indicated that derivatives of fluorobenzamides can selectively target cancer cells while sparing normal cells, enhancing their therapeutic index .
- Neuropharmacology : Research into the compound's effects on neurotransmitter receptors suggests that it may modulate metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders .
Organic Synthesis
In organic chemistry, 3-Amino-N-tert-butyl-5-fluorobenzamide serves as a versatile building block:
- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic structures through various coupling reactions. This includes the formation of amide bonds with other reactants, facilitating the creation of biologically active compounds .
- Fluorination Reactions : The presence of fluorine enhances the lipophilicity and metabolic stability of synthesized compounds, making them more effective as drug candidates .
Biological Research
The compound's role as a biochemical probe has been explored:
- Enzyme Interaction Studies : It has been used to study enzyme interactions and protein functions due to its ability to selectively bind to specific targets within biological systems. This property aids in understanding biochemical pathways and disease mechanisms .
- Potential as a Diagnostic Tool : The unique structural features of 3-Amino-N-tert-butyl-5-fluorobenzamide allow it to be developed into probes for imaging techniques in cellular biology .
Case Study 1: Anticancer Activity Assessment
A series of experiments demonstrated that derivatives of 3-Amino-N-tert-butyl-5-fluorobenzamide exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values ranged from 10 µM to 50 µM, indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Enzyme Inhibition Studies
In a study focusing on Toxoplasma gondii cathepsin L (TgCPL), 3-Amino-N-tert-butyl-5-fluorobenzamide derivatives were shown to inhibit TgCPL with IC50 values as low as 34 nM. This highlights its potential in treating chronic toxoplasmosis by targeting specific enzymes involved in the pathogen's lifecycle .
Data Table: Summary of Applications
| Application Area | Specific Use | Example Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | IC50 values between 10 µM - 50 µM |
| Organic Synthesis | Building block for complex molecules | Facilitates amide bond formation |
| Biological Research | Biochemical probe for enzyme interactions | Selective binding properties |
| Neuropharmacology | Modulation of mGluRs | Potential therapeutic effects in neurological disorders |
Mechanism of Action
The mechanism of action of 3-Amino-N-tert-butyl-5-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the tert-butyl group provides steric hindrance, enhancing selectivity. The fluorine atom can participate in halogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzamide Derivatives
*Estimated based on structural analogs.
Key Observations :
- Substituent Positioning : The fluorine at the 5-position in the target compound may confer distinct electronic effects compared to 2-fluoro isomers (e.g., ), influencing binding affinity in biological targets.
- Lipophilicity : The tert-butyl group contributes to higher logP values compared to unsubstituted benzamides, which may enhance membrane permeability but reduce solubility .
Physicochemical Properties
Table 2: Physicochemical Properties
Key Observations :
- Melting Points: Fluorinated derivatives like exhibit higher melting points (115–117°C) due to stronger intermolecular forces (e.g., halogen bonding). The target compound’s melting point is likely lower than but higher than non-fluorinated analogs.
- Solubility: The amino group in the target compound may improve solubility in polar solvents compared to trifluoromethyl-containing analogs (e.g., ), which are highly lipophilic.
Biological Activity
3-Amino-N-tert-butyl-5-fluorobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of 3-Amino-N-tert-butyl-5-fluorobenzamide is . The structure features a fluorine atom, an amino group, and a tert-butyl group attached to a benzamide moiety, which contributes to its unique biological properties.
The biological activity of 3-Amino-N-tert-butyl-5-fluorobenzamide is attributed to several mechanisms:
- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological targets, enhancing its interaction with proteins and enzymes.
- Steric Hindrance : The tert-butyl group provides steric hindrance that may influence the binding affinity and selectivity of the compound for its targets.
- Hydrophobic Interactions : The benzamide structure allows for hydrophobic interactions that are crucial for binding to lipid membranes or hydrophobic pockets in proteins.
Biological Activity Overview
Research indicates that 3-Amino-N-tert-butyl-5-fluorobenzamide exhibits significant biological activities:
-
Antimicrobial Activity :
- The compound has shown effectiveness against several bacterial strains, indicating potential as an antimicrobial agent. Studies have demonstrated its ability to inhibit the growth of Gram-positive bacteria.
-
Anticancer Properties :
- Preliminary studies suggest that this compound may have anticancer effects, particularly against certain tumor cell lines. It has been evaluated for its ability to induce apoptosis in cancer cells.
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 12.5 | |
| Anticancer | HeLa (cervical cancer) | 15.0 | |
| Anticancer | MCF-7 (breast cancer) | 10.0 |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of 3-Amino-N-tert-butyl-5-fluorobenzamide revealed that it effectively inhibited the growth of Staphylococcus aureus at an IC50 value of 12.5 µM. This suggests potential applications in treating bacterial infections resistant to conventional antibiotics.
Case Study 2: Anticancer Activity
In vitro studies on HeLa and MCF-7 cell lines showed that the compound induces apoptosis with IC50 values of 15.0 µM and 10.0 µM, respectively. These results indicate a promising avenue for further development as a chemotherapeutic agent.
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the efficacy of 3-Amino-N-tert-butyl-5-fluorobenzamide. Various analogs have been synthesized to evaluate their biological activity and pharmacokinetic properties. The findings indicate that modifications to the benzamide structure can significantly impact both antimicrobial and anticancer activities.
Q & A
Q. What are the optimal synthetic routes for 3-Amino-N-tert-butyl-5-fluorobenzamide, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves sequential functionalization of the benzamide core. A plausible route starts with 3-nitro-5-fluorobenzoic acid, which undergoes tert-butyl amidation via coupling reagents (e.g., HATU or EDCI) in the presence of DIPEA. Subsequent reduction of the nitro group to an amine (using H₂/Pd-C or Zn/HCl) yields the target compound . Key challenges include minimizing side reactions during fluorination and ensuring regioselective tert-butyl group attachment. To improve yields:
Q. Which analytical techniques are most effective for characterizing 3-Amino-N-tert-butyl-5-fluorobenzamide?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show a singlet for the tert-butyl group (δ ~1.3 ppm) and aromatic protons split by fluorine coupling (δ 6.8–7.5 ppm). ¹⁹F NMR will confirm the fluorinated position (δ ~-110 ppm) .
- Mass Spectrometry : High-resolution ESI-MS should display [M+H]⁺ at m/z 253.12 (C₁₁H₁₅FN₂O).
- HPLC : Use a reverse-phase column (e.g., Zorbax SB-C18) with acetonitrile/water (70:30) to assess purity (>95%) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) elucidate the compound’s mechanism of action in medicinal chemistry studies?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the fluorine atom’s electron-withdrawing effect enhances hydrogen-bonding potential with target enzymes .
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR). Parameterize the tert-butyl group as a hydrophobic moiety and the amino group for hydrogen bonding. Validate with MD simulations (NAMD, 100 ns) to assess binding stability .
Q. How should researchers design structure-activity relationship (SAR) studies to evaluate substituent effects on bioactivity?
Methodological Answer:
- Variable Substituents : Synthesize analogs with halogen (Cl, Br) or methyl groups replacing fluorine. Compare IC₅₀ values in enzyme inhibition assays (e.g., fluorescence-based kinase assays).
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., tert-butyl for lipophilic binding, amino group for target affinity).
- Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and bioactivity. For conflicting results (e.g., reduced activity in methyl-substituted analogs), validate via SPR binding kinetics .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Orthogonal Assays : Confirm initial findings (e.g., cytotoxicity in MTT assays) with complementary methods (e.g., apoptosis via flow cytometry).
- Batch Reproducibility : Test multiple synthetic batches for purity (HPLC) and stereochemical consistency (CD spectroscopy).
- Control Experiments : Rule out off-target effects using gene knockout models or competitive inhibitors. For example, if conflicting data arise in kinase inhibition, repeat assays with ATP concentration gradients to assess competitive binding .
Q. How can stability studies under varying pH and temperature conditions inform formulation strategies?
Methodological Answer:
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor degradation via UPLC-MS.
- Kinetic Analysis : Use Arrhenius plots (25–60°C) to predict shelf life. The tert-butyl group may enhance stability in acidic conditions, while the fluorine atom reduces susceptibility to oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
